An In-depth Technical Guide to 2,4,6-Tribromobenzene-1,3-diamine: Core Chemical Properties and Applications
An In-depth Technical Guide to 2,4,6-Tribromobenzene-1,3-diamine: Core Chemical Properties and Applications
Executive Summary
2,4,6-Tribromobenzene-1,3-diamine is a highly functionalized aromatic compound that serves as a pivotal building block in advanced organic synthesis and materials science.[1] Its unique structure, featuring a benzene core symmetrically substituted with three electron-withdrawing bromine atoms and two nucleophilic amine groups, imparts a distinct electronic profile and versatile reactivity.[1] The presence of bromine atoms significantly modulates the basicity and reactivity of the diamine functionalities, allowing for selective and programmed chemical transformations.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, reactivity profile, synthesis, and key applications, with a focus on its utility in the development of novel materials and as a precursor for complex molecular architectures.
Molecular Identity and Physicochemical Properties
The foundational characteristics of 2,4,6-Tribromobenzene-1,3-diamine are summarized below. Understanding these properties is the first step in its effective application in research and development.
Chemical Identifiers
Structural Representation
The symmetrical arrangement of substituents on the benzene ring is a key feature of this molecule.
Caption: 2D structure of 2,4,6-Tribromobenzene-1,3-diamine.
Physicochemical Data
Quantitative data provides critical parameters for experimental design, including solvent selection and reaction temperature.
| Property | Value | Source |
| Molecular Weight | 344.83 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | Inferred from similar compounds |
| Melting Point | Data not available; (Related compound 2,4,6-Tribromoaniline: 120-122 °C) | [3] |
| Boiling Point | Data not available; (Related compound 2,4,6-Tribromoaniline: 300 °C) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, chloroform, ether. | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of 2,4,6-Tribromobenzene-1,3-diamine. The expected spectral characteristics are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry.[1]
-
A singlet corresponding to the single aromatic proton at the C5 position.
-
A broad singlet corresponding to the four protons of the two amine (-NH₂) groups. The chemical shift of this peak can vary depending on the solvent and concentration.
-
-
¹³C NMR: Based on the molecular symmetry, four distinct signals are expected in the ¹³C NMR spectrum:
-
One signal for the aromatic carbon bearing a hydrogen atom (C5).
-
Three signals for the carbons attached to the bromo and amino substituents (C1/C3, C2/C6, and C4).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
This results in a cluster of peaks for the molecular ion at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
-
N-H Stretching: Two characteristic sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.
-
Aromatic C-H Stretching: A peak is expected just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A signal is expected in the 1250-1350 cm⁻¹ range.
Synthesis and Reactivity
The synthetic utility of 2,4,6-Tribromobenzene-1,3-diamine stems from its dual reactivity, allowing for transformations at either the amine or bromo-substituted positions.
Reactivity Profile
The molecule's reactivity is a product of the interplay between its electron-donating amine groups and electron-withdrawing bromine atoms.
-
Influence of Bromine Substituents: The three strongly electron-withdrawing bromine atoms significantly decrease the electron density on the benzene ring and, consequently, on the nitrogen atoms of the amine groups. This inductive effect reduces the basicity and nucleophilicity of the amine groups compared to non-halogenated anilines like m-phenylenediamine.[1]
-
Amine Group Reactions: Despite their reduced basicity, the primary amine groups remain reactive nucleophiles. They can undergo a variety of reactions typical for arylamines, including:
-
Acylation (e.g., with acetic anhydride) to form amides.
-
Diazotization followed by Sandmeyer or related reactions.
-
Condensation reactions with aldehydes or ketones to form imines.
-
-
Bromine Atom Reactions: The bromine atoms serve as excellent leaving groups in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. Key reactions include:
This dual reactivity enables orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains available for subsequent transformations, often through the use of protecting groups.[1]
Proposed Synthesis Workflow
A plausible synthetic route to 2,4,6-Tribromobenzene-1,3-diamine involves the direct electrophilic bromination of the commercially available precursor, m-phenylenediamine (benzene-1,3-diamine).
Caption: Proposed synthesis via electrophilic bromination.
Experimental Protocol: Conceptual Synthesis
-
Dissolution: Dissolve m-phenylenediamine in a suitable solvent, such as glacial acetic acid, in a reaction flask.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount (3 equivalents) of molecular bromine, also dissolved in acetic acid, dropwise with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by TLC.
-
Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acid, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,4,6-Tribromobenzene-1,3-diamine.
Applications in Research and Development
The unique structural and electronic features of 2,4,6-Tribromobenzene-1,3-diamine make it a valuable precursor for a range of advanced materials and complex organic molecules.
Materials Science
-
Organic Electronics: It is a key precursor for constructing complex polycyclic aromatic hydrocarbons (PAHs) and other functional materials.[1] Derivatives incorporating this tribromobenzene core have demonstrated potential for enhanced π-π stacking and charge transport mobility, making them promising candidates for organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
-
Covalent Organic Frameworks (COFs): The diamine functionalities make this molecule an ideal "linker" or monomer for the synthesis of imine-linked COFs. COFs are crystalline porous polymers with applications in gas storage, separation, and catalysis.[7] The rigid aromatic core and defined reaction vectors of this molecule facilitate the formation of ordered, porous networks.
-
Polymers and Dendrimers: It is also employed in the synthesis of novel aromatic dendrimers and polymers for specialized applications, such as gas separation membranes.[1]
Synthetic Chemistry
As a versatile building block, it provides a scaffold for constructing complex molecules with a high degree of functionalization. The ability to selectively address either the amine or bromo positions through palladium-catalyzed reactions like annulation makes it invaluable for creating tailored molecular architectures.[1]
Potential in Drug Development and Agrochemicals
While specific applications in drug development are not widely documented, halogenated anilines are a well-established class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] The tribromo-diamino-benzene core could serve as a starting point for novel bioactive compounds where the bromine atoms can be replaced with various pharmacophores via cross-coupling chemistry.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
Based on data for structurally similar compounds like 2,4,6-tribromoaniline and 2,4,6-trimethylbenzene-1,3-diamine, the following hazards are anticipated:
-
H315: Causes skin irritation.[9]
-
H319/H318: Causes serious eye irritation / Causes serious eye damage.[9]
-
H335: May cause respiratory irritation.
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.
References
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PubChem. (n.d.). 2,4,6-Tribromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Retrieved from [Link]
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Stoyanov, E. S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2788. Retrieved from [Link]
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Al-Shargabi, M., et al. (2022). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Drug Discovery, 4(3), FDD68. Retrieved from [Link]
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NIST. (n.d.). Benzenamine, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, July 16). Theoretical p-Phenylenediamine synthesis. Retrieved from [Link]
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MDPI. (2023, March 28). Application of Covalent Organic Frameworks (COFs) as Dyes and Additives for Dye-Sensitized Solar Cells (DSSCs). Retrieved from [Link]
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ResearchGate. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides. Beilstein Journal of Organic Chemistry, 10, 1107-1113. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for preparing m-phenylenediamine through catalytic hydrogenation of 2,4-dinitrochlorobenzene. Retrieved from [Link]
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Chemwatch. (n.d.). GHS SDS for 1,3,5-tribromobenzene. Retrieved from [Link]
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ResearchGate. (2020). Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 1,3-phenylenediamine. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of diamine. Retrieved from [Link]
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MDPI. (2021). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Retrieved from [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]
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NICODOM. (n.d.). IS NIR Spectra. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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